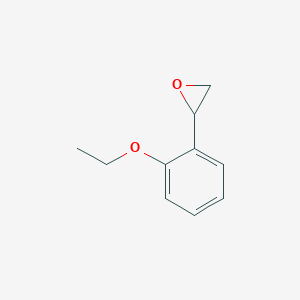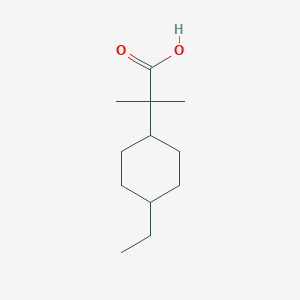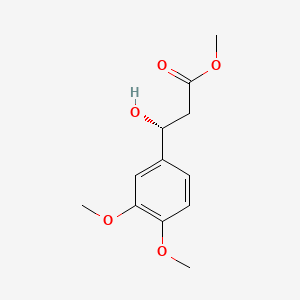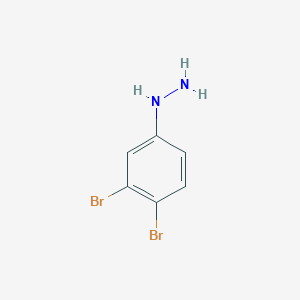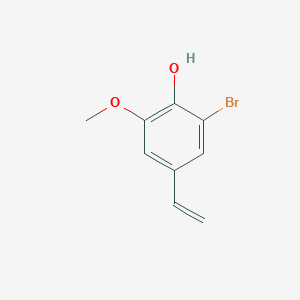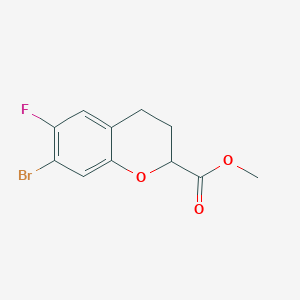
methyl7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzopyran core with bromine and fluorine substituents, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromo-6-fluoro-2H-1-benzopyran-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Cyclization: The cyclization of the intermediate is achieved through a Friedel-Crafts acylation reaction, using aluminum chloride as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems helps in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzopyrans.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including anti-inflammatory and anticancer properties.
Chemical Synthesis: Utilized as a building block in the synthesis of complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine substituents enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Uniqueness
Methyl 7-bromo-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical and biological properties. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10BrFO3 |
|---|---|
Molecular Weight |
289.10 g/mol |
IUPAC Name |
methyl 7-bromo-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H10BrFO3/c1-15-11(14)9-3-2-6-4-8(13)7(12)5-10(6)16-9/h4-5,9H,2-3H2,1H3 |
InChI Key |
DJSDDCNNIWFUIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=CC(=C(C=C2O1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)
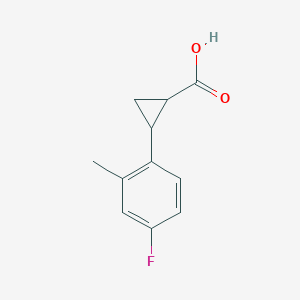
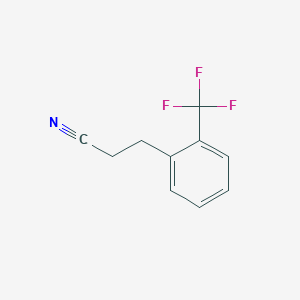
![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)
